1-ethenyl-5-nitro-1H-pyrazole
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Overview
Description
1-ethenyl-5-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound features an ethenyl group at the first position and a nitro group at the fifth position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethenyl-5-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethenyl hydrazine with nitroacetylene can yield the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-ethenyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1-ethenyl-5-nitro-1H-pyrazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-ethenyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethenyl group can also participate in reactions with biomolecules, contributing to its overall activity. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and nucleic acids .
Comparison with Similar Compounds
1-ethenyl-5-nitro-1H-pyrazole can be compared with other nitro-substituted pyrazoles:
1-methyl-5-nitro-1H-pyrazole: Similar structure but with a methyl group instead of an ethenyl group.
1-phenyl-5-nitro-1H-pyrazole: Contains a phenyl group, leading to different reactivity and applications.
1-ethyl-5-nitro-1H-pyrazole: Features an ethyl group, affecting its physical and chemical properties.
Properties
CAS No. |
2751615-15-1 |
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Molecular Formula |
C5H5N3O2 |
Molecular Weight |
139.1 |
Purity |
95 |
Origin of Product |
United States |
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